N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide
CAS No.: 3070-87-9
Cat. No.: VC4096870
Molecular Formula: C16H14N4O7
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3070-87-9 |
|---|---|
| Molecular Formula | C16H14N4O7 |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide |
| Standard InChI | InChI=1S/C16H14N4O7/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)27-12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) |
| Standard InChI Key | YIYVAKQNGDFWDA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure consists of two phenyl rings connected by an oxygen atom (phenoxy bridge). Each ring bears substituents:
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Ring A (4-acetamido-3-nitrophenyl): A nitro group () at position 3 and an acetamide group () at position 4.
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Ring B (2-nitrophenyl): A nitro group at position 2 and an acetamide group at position 4 .
The spatial arrangement of these groups introduces steric hindrance and electronic effects, influencing reactivity and crystallinity. Comparative studies of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, reveal that nitro groups induce torsional deviations from planarity (e.g., for nitro-phenyl bonds) , suggesting similar conformational dynamics in the target compound.
Table 1: Comparative Structural Data of Nitro-Substituted Acetanilides
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via nitration and acetylation of a bis-acetamide precursor. According to supplier data , N,N'-(oxydi-4,1-phenylene)bisacetamide undergoes sequential nitration to introduce nitro groups at specific positions, followed by purification via recrystallization. This method mirrors protocols for related compounds, such as the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid .
Critical Reaction Steps:
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Nitration: Introduction of nitro groups at positions 3 (Ring A) and 2 (Ring B) using mixed acid ().
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Acetylation: Protection of amine groups via reaction with acetic anhydride.
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Purification: Recrystallization from aqueous or organic solvents to yield pure product.
Challenges in Synthesis
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Regioselectivity: Ensuring nitro groups occupy correct positions requires precise control of reaction conditions (e.g., temperature, stoichiometry).
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Steric Hindrance: Bulky substituents on adjacent carbons may slow reaction kinetics, necessitating extended reaction times .
Physicochemical Properties
Solubility and Stability
While experimental data for the target compound is limited, analogous nitroacetanilides exhibit:
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Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to nitro and acetamide groups .
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Limited aqueous solubility, attributed to hydrophobic aromatic rings.
Spectroscopic Characteristics
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